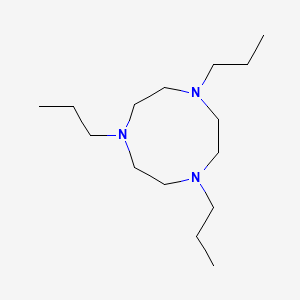

1,4,7-Tripropyl-1,4,7-triazonane

Description

Properties

CAS No. |

174841-27-1 |

|---|---|

Molecular Formula |

C15H33N3 |

Molecular Weight |

255.44 g/mol |

IUPAC Name |

1,4,7-tripropyl-1,4,7-triazonane |

InChI |

InChI=1S/C15H33N3/c1-4-7-16-10-12-17(8-5-2)14-15-18(9-6-3)13-11-16/h4-15H2,1-3H3 |

InChI Key |

AEVTZCQPHXRZHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCN(CCN(CC1)CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Method 1: Macrocycle Formation via Sulfonamidation and Cyclization

- Sulfonamidation : Diethylenetriamine (DET) reacts with sulfonyl chlorides (e.g., tosyl chloride) in aqueous NaOH to form sulfonamidated intermediates.

- Cyclization : The sulfonamidated DET is treated with ethylene glycol ditosylate or ethylene dibromide in an aprotic solvent (e.g., xylene) to form the macrocycle.

- Deprotection : Sulfonyl groups are removed via hydrolysis or reduction (e.g., LiAlH₄) to yield TACN.

Key Parameters :

Alkylation Strategies for Tripropyl Derivative

The tripropyl derivative is synthesized by introducing three propyl groups onto the TACN backbone. Two primary approaches are employed:

Method 2: Direct Alkylation of TACN

- Alkylation with Propyl Bromide : TACN reacts with propyl bromide (RBr) in the presence of a base (e.g., DIPEA) and a catalyst (e.g., LiBr).

- Controlled Substitution : Sequential alkylation ensures trisubstitution. Selective removal of protective groups (e.g., benzyl) may precede alkylation.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile or THF |

| Temperature | 20–80°C |

| Base | DIPEA |

| Catalyst | LiBr |

| Reaction Time | 1–2 hours |

| Yield | 60–85% |

Example Protocol :

Method 3: Reductive Alkylation of Benzylated Intermediates

- Benzyl Protection : TACN is benzylated to form 1,4,7-tribenzyl-TACN-2,6-dione using N,N'-bis(N-benzyl-2-chloroacetamide)ethylenediamine and benzylamine.

- Reduction : LiAlH₄ reduces the dione to 1,4,7-tribenzyl-TACN.

- Deprotection and Alkylation : Pd/C catalyzes benzyl removal, followed by propyl bromide alkylation.

Key Steps :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzyl Protection | Na₂CO₃, LiBr, reflux | 70% |

| Reduction | LiAlH₄, THF, reflux, 48 hours | 65% |

| Deprotection | Pd/C, MeOH, 40–80°C | >90% |

| Alkylation | Propyl bromide, DIPEA, 20–80°C | 75% |

Optimization and Challenges

Challenges in Tripropyl Synthesis

Strategies to Improve Efficiency

- Catalyst Use : LiBr enhances nucleophilicity of TACN, improving alkylation rates.

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and prevent aggregation.

- Sequential Deprotection : Selective removal of benzyl groups minimizes side reactions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Alkylation | Simple, fewer steps | Steric hindrance in trisubstitution | 60–75% |

| Reductive Alkylation | High purity | Multi-step, expensive reagents | 70–85% |

| Aqueous Cyclization | Eco-friendly, scalable | Requires post-cyclization alkylation | 50–80% |

Applications and Derivatives

1,4,7-Tripropyl-TACN is valued for its ability to stabilize high oxidation states of metals (e.g., Mn(IV), W(VI)) in catalytic systems. Derivatives include:

- Complexes : Mn₂(μ-O)₃(L)₂₂ for bleaching.

- Functionalized Ligands : Incorporation of propyl groups enhances lipophilicity for biomedical applications.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Tripropyl-1,4,7-triazonane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound back to its parent triazonane.

Substitution: The propyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.

Major Products

Oxidation: N-oxides of 1,4,7-tripropyl-1,4,7-triazonane.

Reduction: 1,4,7-triazonane.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,4,7-Tripropyl-1,4,7-triazonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7-tripropyl-1,4,7-triazonane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the triazonane ring act as donor atoms, coordinating with metal ions to form chelates. This coordination can stabilize the metal ions and enhance their reactivity in various chemical and biological processes .

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

Alkyl substitutions on TACN enhance lipophilicity and alter steric effects, impacting coordination chemistry. For example:

- 1,4,7-Trimethyl-1,4,7-triazonane (CAS: 96556-05-7): Methyl groups increase hydrophobicity, making it a precursor for further functionalization. Its molecular weight (171.28 g/mol) and stability under nitrogen storage highlight its utility in synthetic chemistry .

- 1,4-Diisopropyl-1,4,7-triazacyclononane (L2): Used in copper(II) complexes for catalytic hydrolysis of paraoxon. The diisopropyl groups improve ligand rigidity, enhancing catalytic efficiency in hydrolytic reactions .

Key Insight: Larger alkyl groups (e.g., propyl vs.

Carboxylate-Functionalized Derivatives

Carboxylate pendants are critical for strong metal coordination and biomedical applications:

- NOTA (1,4,7-Triazacyclononane-N,N',N″-triacetate): Forms stable complexes with Fe(III), exhibiting high kinetic inertness (resistance to dissociation in acidic conditions and trans-metalation with Zn(II)). Fe(NOTA) is a promising MRI contrast agent with moderate relaxivity (r₁ = 3.1 mM⁻¹s⁻¹ at 1.4 T) .

- NCS-MP-NODA: Features an isothiocyanatobenzyl group for bioconjugation. Used in Al¹⁸F labeling for PET imaging, demonstrating versatility in radiopharmaceuticals .

Comparison: Propyl groups in 1,4,7-Tripropyl-TACN lack the chelating carboxylate moieties of NOTA, likely reducing metal-binding strength but increasing membrane permeability for targeted delivery.

Phosphonate and Hydroxypropyl Derivatives

- NOTP (1,4,7-Triazacyclononane-1,4,7-triyl-tris(methylenephosphonic acid)): Phosphonate groups in Fe(NOTP) provide stronger acidic character (pKa ~2–3) than carboxylates, improving solubility at physiological pH. However, Fe(NOTP) shows lower relaxivity than Fe(NOTA) .

- NOHP ((2S)-1,1',1″-(1,4,7-Triazonane-1,4,7-triyl)tris(propan-2-ol)): Hydroxypropyl pendants in Fe(NOHP) enhance hydrogen bonding with water, increasing relaxivity (r₁ = 4.2 mM⁻¹s⁻¹) compared to NOTA .

Key Finding : Hydroxypropyl groups improve MRI contrast performance, suggesting that hydrophilic substitutions in TACN derivatives optimize relaxivity.

Hydroxypyridinonate (HOPO) Derivatives

- HE-NO2A and HP-NO2A: These TACN derivatives incorporate HOPO pendant arms for lanthanide chelation. HP-NO2A, with a longer propyl spacer, shows stronger binding to Gd(III) (log K = 17.5) than HE-NO2A (log K = 16.8), making it suitable for MRI and radioimmunotherapy .

Implication for Tripropyl-TACN: Propyl spacers in HP-NO2A improve geometric flexibility for optimal metal coordination, a design principle that could extend to alkyl-substituted TACN derivatives.

Conjugatable Derivatives for Biomedical Imaging

- NOTA-FAPI-4: Integrates a fibroblast activation protein inhibitor (FAPI) with a TACN-based chelator for PET imaging. The compound’s specificity for FAP-expressing tumors highlights the role of functionalized TACN in targeted diagnostics .

Data Tables

Table 1: Structural and Functional Comparison of TACN Derivatives

Table 2: Catalytic Performance of TACN-Based Copper Complexes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.